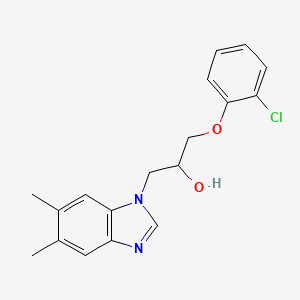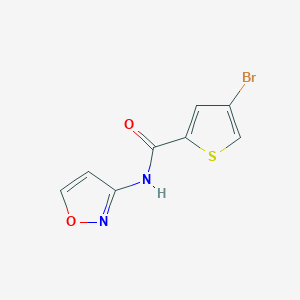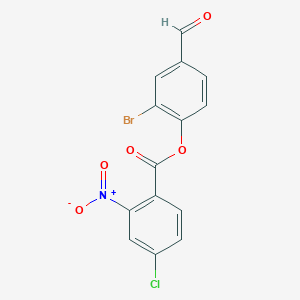
1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selective beta-blocker that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol is primarily through its selective beta-blocking properties. It selectively blocks beta-1 adrenergic receptors in the heart, which leads to a decrease in heart rate and contractility. This results in a decrease in cardiac output and a reduction in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol are numerous. It has been shown to decrease heart rate, contractility, and blood pressure. It also has anti-arrhythmic properties and can reduce the risk of sudden cardiac death. Additionally, it has been shown to have a positive effect on lipid metabolism and can reduce the risk of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its selective beta-blocking properties. This allows researchers to study the effects of beta-blockade in a controlled setting. However, one of the limitations of using this compound is its potential for off-target effects. It is important for researchers to carefully monitor their experiments to ensure that any observed effects are due to the compound being studied and not due to off-target effects.
Orientations Futures
There are several future directions for research involving 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol. One potential area of research is in the study of the compound's effects on lipid metabolism. Another potential area of research is in the study of the compound's anti-arrhythmic properties. Additionally, there is potential for the development of new beta-blockers based on the structure of this compound.
Conclusion:
1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol is a unique chemical compound that has been widely used in scientific research. Its selective beta-blocking properties make it a valuable tool in the study of cardiovascular disease. While there are limitations to its use, careful monitoring of experiments can help to ensure accurate results. With continued research, this compound has the potential to lead to the development of new beta-blockers and a better understanding of cardiovascular disease.
Méthodes De Synthèse
The synthesis of 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol is a complex process that involves several steps. The first step is the synthesis of 5,6-dimethyl-1H-benzimidazole, which is achieved by reacting o-phenylenediamine with isobutyraldehyde. The resulting product is then reacted with 2-chlorophenol to form 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol.
Applications De Recherche Scientifique
1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol has been used in a variety of scientific research applications. One of the most common applications is in the field of cardiovascular research, where it is used as a selective beta-blocker. It has also been used in the study of hypertension, ischemic heart disease, and arrhythmias.
Propriétés
IUPAC Name |
1-(2-chlorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-7-16-17(8-13(12)2)21(11-20-16)9-14(22)10-23-18-6-4-3-5-15(18)19/h3-8,11,14,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITJYSOCRYCLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5928400 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)
![diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)
![3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231092.png)


![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5231132.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5231139.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)
![5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)

![2-acetyl-3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-7-nitro-1-indanone](/img/structure/B5231180.png)

